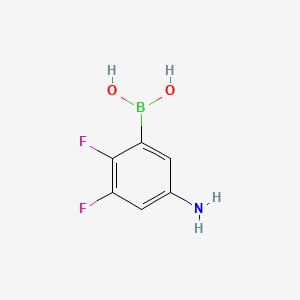

(5-Amino-2,3-difluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-amino-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFBUWWMOYGQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675022 | |

| Record name | (5-Amino-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-58-1 | |

| Record name | (5-Amino-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,3-difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Amino-2,3-difluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(5-Amino-2,3-difluorophenyl)boronic acid is a synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring an aminophenyl group, two fluorine atoms, and a boronic acid moiety, makes it a valuable reagent for the synthesis of complex organic molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be summarized. This compound is a solid at room temperature and requires refrigerated storage (2-8°C) to maintain its stability.[1][2]

| Property | Value | Reference |

| CAS Number | 1150114-58-1 | [1][2][3] |

| Molecular Formula | C₆H₆BF₂NO₂ | [1][2][3] |

| Molecular Weight | 172.93 g/mol | [1][2] |

| Appearance | White to off-white solid (inferred) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Likely soluble in organic solvents such as THF, Dioxane, and DMF (inferred) | N/A |

| pKa | Data not available | N/A |

Synthesis and Reactivity

The synthesis of aminophenylboronic acids typically involves a multi-step process. A common strategy involves the protection of the amino group, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate, and finally deprotection. While a specific, detailed protocol for this compound is not readily found in published literature, a general synthetic approach can be inferred from the synthesis of similar compounds like 4-amino-3-fluorophenylboronic acid.[4]

A plausible synthetic workflow is outlined below:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of (5-Amino-2,3-difluorophenyl)boronic acid

This technical guide provides a detailed overview of a proposed synthetic route for this compound, a valuable building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring both an amino group and two fluorine atoms, makes it a desirable component for introducing specific electronic and structural properties in the synthesis of novel compounds, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1][2]

The synthesis of aniline boronic acids presents a notable challenge due to the incompatibility of the free amino group with the highly reactive organometallic intermediates typically used in borylation reactions.[3][4] The acidic protons of the amine can quench Grignard or organolithium reagents. Therefore, a common and effective strategy involves the protection of the amino group, followed by halogen-metal exchange, borylation, and subsequent deprotection.

This guide outlines a robust, multi-step synthesis pathway starting from a commercially available precursor, providing detailed experimental protocols adapted from established methodologies for structurally similar compounds.[5]

Proposed Synthesis Route

The synthesis of this compound can be logically approached from a suitable halogenated precursor, such as 3-Bromo-2,6-difluoroaniline. The proposed pathway involves three key steps:

-

Protection of the Amino Group: The amino group of 3-Bromo-2,6-difluoroaniline is protected to prevent interference in the subsequent metallation step. Silylation is a common and effective method for this purpose.

-

Borylation via Halogen-Metal Exchange: The protected aniline undergoes a lithium-halogen exchange followed by reaction with a borate ester to form the boronic ester intermediate.

-

Deprotection and Hydrolysis: The protecting groups are removed, and the boronic ester is hydrolyzed under acidic conditions to yield the final this compound.

Reaction Pathway Diagram

Caption: Proposed synthesis pathway for this compound.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the proposed synthesis. Yields are estimated based on reported syntheses of analogous compounds, such as 4-amino-3-fluorophenylboronic acid.[5]

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Expected Product | Estimated Yield (%) |

| 1 | 3-Bromo-2,6-difluoroaniline | n-Butyllithium (n-BuLi), Trimethylsilyl chloride (TMSCl) | THF | -78 to Room Temp. | N,N-Bis(trimethylsilyl)-3-bromo-2,6-difluoroaniline | ~90-95% |

| 2 | Protected Aniline | n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃) | THF | -78 to Room Temp. | Intermediate Boronic Ester | ~50-60% |

| 3 | Intermediate Boronic Ester | Aqueous Hydrochloric Acid (HCl) | - | 0 to Room Temp. | This compound | High |

| Overall | ~45-55% |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of fluorinated and aminated phenylboronic acids.[5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Step 1: Synthesis of N,N-Bis(trimethylsilyl)-3-bromo-2,6-difluoroaniline (Protected Intermediate)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Bromo-2,6-difluoroaniline (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 equiv., typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Silylation: Add trimethylsilyl chloride (2.2 equiv.) dropwise to the reaction mixture at -78 °C.

-

Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure protected aniline.

Step 2: Borylation to Form the Boronic Ester Intermediate

-

Reaction Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified N,N-Bis(trimethylsilyl)-3-bromo-2,6-difluoroaniline (1.0 equiv.) in anhydrous THF.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C. Add n-butyllithium (1.1 equiv.) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at this temperature for 1-2 hours.

-

Borylation: To this solution, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. The addition should be slow to control the exothermic reaction.

-

Warm-up: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

Step 3: Deprotection and Hydrolysis to this compound

-

Hydrolysis: Cool the reaction mixture from Step 2 to 0 °C in an ice bath. Slowly add aqueous hydrochloric acid (e.g., 2 M) until the pH of the aqueous phase is approximately 1-2.

-

Stirring: Stir the biphasic mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the boronic ester and removal of the silyl protecting groups.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and analytical observations. As with all chemical syntheses, appropriate safety precautions must be taken, especially when handling pyrophoric reagents like n-butyllithium and moisture-sensitive compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. EP1479686B1 - Process for the preparation of aniline boronic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. sites.pitt.edu [sites.pitt.edu]

In-Depth Technical Guide: GSK3368715, a Potent Type I Protein Arginine Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for GSK3368715, a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs). While the initial inquiry referenced CAS 1150114-58-1, which corresponds to the reactant (5-Amino-2,3-difluorophenyl)boronic acid, this document focuses on the biologically active end-product, GSK3368715, in line with the depth of information sought by a research and development audience.

Physicochemical Data

Table 1: Core Compound Identification

| Identifier | Value |

| Compound Name | GSK3368715 |

| Synonyms | EPZ019997 |

| IUPAC Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethyl-1,2-ethanediamine |

| CAS Number | 1629013-22-4 |

| Molecular Formula | C20H38N4O2 |

Table 2: Physicochemical Properties of GSK3368715 and its Salts

| Property | GSK3368715 (Free Base) | GSK3368715 Hydrochloride | GSK3368715 Dihydrochloride | GSK3368715 Trihydrochloride |

| Molecular Weight | Not specified | 403.0 g/mol | Not specified | Not specified |

| Molecular Formula | C20H38N4O2 | C20H38N4O2 • HCl | C20H38N4O2 • 2HCl | C20H38N4O2 • 3HCl |

| Solubility | Not specified | DMSO: 40 mg/mL | PBS: 100 mg/mL | DMSO: 81 mg/mL, Water: 81 mg/mL, Ethanol: 81 mg/mL[2] |

| Physical Form | Not specified | Solid | Not specified | Not specified |

| Stability | Not specified | ≥ 4 years at -20°C | Store at -80°C for 2 years or -20°C for 1 year (under nitrogen) | Not specified |

Biological Activity and Mechanism of Action

GSK3368715 is a potent and reversible, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I protein arginine methyltransferases.[3] It demonstrates high affinity for several PRMTs, with IC50 values of 3.1 nM for PRMT1, 48 nM for PRMT3, 1148 nM for PRMT4, 5.7 nM for PRMT6, and 1.7 nM for PRMT8.[4] By inhibiting type I PRMTs, GSK3368715 prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which are critical post-translational modifications involved in numerous cellular processes.[1][3]

The inhibition of PRMT1-mediated methylation disrupts key signaling pathways implicated in cancer progression, including the EGFR and Wnt signaling pathways.[5] This disruption can lead to the inhibition of tumor cell proliferation, migration, and invasion.[1] Preclinical studies have shown that GSK3368715 exhibits anti-proliferative effects across a wide range of cancer cell lines and can lead to tumor growth inhibition or regression in in-vivo models.[2] A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety and efficacy of GSK3368715 in patients with advanced solid tumors and diffuse large B-cell lymphoma.[3]

Signaling Pathways

GSK3368715, through its inhibition of PRMT1, modulates several critical signaling pathways involved in oncogenesis. The diagram below illustrates the central role of PRMT1 and the mechanism of its inhibition by GSK3368715.

Caption: Mechanism of PRMT1 Inhibition by GSK3368715 and its effect on downstream signaling.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis and characterization of GSK3368715 and its biological activity.

Synthesis of GSK3368715 (Generalized)

A detailed, step-by-step synthesis protocol for GSK3368715 is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a pyrazole intermediate with a protected diamine side chain, followed by deprotection. The pyrazole intermediate itself could be synthesized from a cyclohexanone derivative.

Caption: A generalized workflow for the synthesis of GSK3368715.

In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a histone substrate.

Materials:

-

Recombinant human PRMT1

-

Biotinylated histone H4 peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

GSK3368715

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

Stop solution (e.g., 8 M Guanidine HCl)

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of GSK3368715 in the assay buffer.

-

In a 96-well plate, add PRMT1 enzyme, the histone H4 peptide substrate, and the diluted GSK3368715.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each GSK3368715 concentration relative to a DMSO control and determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This method assesses the ability of GSK3368715 to inhibit PRMT1 activity within a cellular context by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a key substrate of PRMT1.[6]

Materials:

-

Cancer cell line with high basal levels of H4R3me2a (e.g., MCF7)[4]

-

GSK3368715

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-H4R3me2a and anti-total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with increasing concentrations of GSK3368715 or DMSO (vehicle control) for 48-72 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.

Caption: A typical workflow for assessing cellular target engagement of GSK3368715 via Western Blot.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

The Pivotal Role of Fluorinated Phenylboronic Acids in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. When combined with the versatile chemistry of phenylboronic acids, a powerful class of compounds emerges with significant potential to address a range of therapeutic challenges. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated phenylboronic acids in medicinal chemistry, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties and Structure-Activity Relationships

The introduction of fluorine atoms onto a phenylboronic acid scaffold profoundly influences its physicochemical properties, which in turn dictates its biological activity. The high electronegativity of fluorine imparts unique electronic and steric characteristics.

One of the most significant effects of fluorination is the enhancement of the Lewis acidity of the boronic acid moiety.[1][2] This increased acidity is crucial for the interaction of these compounds with biological targets, particularly with diol-containing molecules such as carbohydrates and certain amino acid residues in enzymes.[3] The position and number of fluorine substituents on the phenyl ring allow for the fine-tuning of the acidity (pKa) of the boronic acid. Generally, electron-withdrawing fluorine atoms lower the pKa, making the boronic acid a better boronate anion former at physiological pH, which is often the active form for biological interactions.[4]

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[5] This can lead to improved pharmacokinetic profiles, including longer half-lives and better oral bioavailability. Fluorination can also modulate lipophilicity, which is a critical parameter for membrane permeability and target engagement.

Applications in Medicinal Chemistry

The unique properties of fluorinated phenylboronic acids have led to their exploration in a variety of therapeutic areas.

Antimicrobial Agents

Fluorinated phenylboronic acids and their derivatives, particularly benzoxaboroles, have demonstrated significant potential as antimicrobial agents. A prominent example is Tavaborole (AN2690) , a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, which is an FDA-approved topical treatment for onychomycosis (fungal nail infection).[6][7][8] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][9][10] The fluorine atom in Tavaborole contributes to its potent antifungal activity.

Several studies have investigated the antimicrobial activity of various fluorinated phenylboronic acids against a range of pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | >500 | [2] |

| Aspergillus niger | 250 | [2] | |

| Escherichia coli | 250 | [2] | |

| Bacillus cereus | 125 | [2] | |

| 3-(trifluoromethoxy)phenylboronic acid | Escherichia coli | 250 | [9] |

| Bacillus cereus | 125 | [9] | |

| 4-(trifluoromethoxy)phenylboronic acid | Escherichia coli | 250 | [9] |

| Bacillus cereus | 125 | [9] | |

| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [10] |

| Vibrio harveyi | 100 | [10] |

Enzyme Inhibitors

The ability of the boronic acid moiety to form reversible covalent bonds with the active site serine residues of proteases makes fluorinated phenylboronic acids attractive candidates for the development of enzyme inhibitors.

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health threat. Fluorinated phenylboronic acids have been investigated as inhibitors of these enzymes. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial parameters for quantifying the potency of enzyme inhibitors.

| Compound | Enzyme | Ki (nM) | IC50 (µM) | Reference |

| 3-(azidomethyl)phenyl boronic acid | KPC-2 (Class A β-lactamase) | 2300 | - | [11] |

| AmpC (Class C β-lactamase) | 700 | - | [11] | |

| Triazole derivative of 3-(azidomethyl)phenyl boronic acid (cpd 5) | KPC-2 | 730 | - | [11] |

| Triazole derivative of 3-(azidomethyl)phenyl boronic acid (cpd 10a) | AmpC | 140 | - | [11] |

Fluorinated peptidyl boronic acids have been designed as potent and selective inhibitors of serine proteases. For example, inhibitors of Prostate-Specific Antigen (PSA), a serine protease, have been developed.

| Compound | Enzyme | Ki (nM) | Reference |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 | [12] |

Glucose Sensing

The reversible interaction of phenylboronic acids with diols has been exploited for the development of glucose sensors. Fluorination plays a key role in lowering the pKa of the boronic acid to a range closer to the physiological pH of blood (around 7.4), thereby improving the sensitivity and efficiency of glucose binding. 4-Amino-3-fluorophenylboronic acid is one such derivative that has been synthesized for this purpose.[13]

Positron Emission Tomography (PET) Imaging

The use of the fluorine-18 (¹⁸F) isotope in PET imaging is a powerful diagnostic tool in medicine. Fluorinated phenylboronic acids are being explored as precursors for the synthesis of ¹⁸F-labeled radiotracers. The stable C-F bond and the ability to introduce the ¹⁸F isotope in the final steps of synthesis make these compounds valuable for developing new PET imaging agents.[3]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase by Tavaborole

The antifungal activity of Tavaborole provides an excellent case study for the mechanism of action of a fluorinated benzoxaborole. Tavaborole targets leucyl-tRNA synthetase (LeuRS), a crucial enzyme in the fungal protein synthesis machinery. Specifically, it inhibits the editing domain of LeuRS, preventing the correction of misacylated tRNAs and thereby disrupting protein synthesis, which ultimately leads to fungal cell death.[1][9][10]

Caption: Mechanism of action of Tavaborole in inhibiting fungal protein synthesis.

Experimental Protocols

Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)

This protocol is adapted from the synthetic route described in the literature.[1][8]

Materials:

-

1-bromo-2-(1-ethoxy-ethoxymethyl)-4-fluoro-benzene

-

Dry Tetrahydrofuran (THF)

-

n-Butyl lithium (2.5 M in Hexanes)

-

Trimethyl borate

-

1N Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate

-

Hexanes

Procedure:

-

Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-fluoro-benzene (19.5 mmol) in dry THF (100 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyl lithium (25.4 mmol) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 10 minutes.

-

Add trimethyl borate (39 mmol) to the reaction mixture and allow it to warm to room temperature.

-

Pour the reaction mixture into 1N HCl (100 mL) and stir vigorously for 1 hour.

-

Extract the biphasic mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate in vacuo to obtain an oily residue.

-

Triturate the oily residue with cold hexanes to precipitate the product.

-

Collect the white solid by filtration and dry to yield Tavaborole.

Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid

This protocol is based on a reported two-step synthesis.[2]

Materials:

-

2-bromo-4-(trifluoromethyl)benzaldehyde

-

Dry diethyl ether

-

n-Butyl lithium

-

Triisopropyl borate

-

1 M Sulfuric acid

-

Hexane

-

Acetone

Procedure:

-

Dissolve 2-bromo-4-(trifluoromethyl)benzaldehyde in dry diethyl ether under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-butyl lithium to the solution, maintaining the low temperature.

-

After stirring for a short period, add triisopropyl borate and allow the reaction to warm to room temperature.

-

Quench the reaction with 1 M sulfuric acid and stir.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield a crude product.

-

Purify the crude product by crystallization from an acetone/aqueous solution to obtain pure 5-trifluoromethyl-2-formylphenylboronic acid.

General Protocol for Enzyme Inhibition Assay (IC50 Determination)

This is a general protocol that can be adapted for various enzymes.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Fluorinated phenylboronic acid inhibitor

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the fluorinated phenylboronic acid inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.

-

In a 96-well microplate, add the enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time at an optimal temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental Workflows

A typical workflow for the discovery of novel enzyme inhibitors involves several stages, from initial screening to lead optimization.

Caption: A generalized workflow for the discovery of enzyme inhibitors.

Conclusion

Fluorinated phenylboronic acids represent a versatile and powerful class of compounds in medicinal chemistry. Their unique physicochemical properties, imparted by the strategic placement of fluorine atoms, have enabled the development of novel therapeutics with diverse applications, from treating fungal infections to potentially combating antibiotic resistance and improving diagnostic imaging. The ability to fine-tune their acidity, metabolic stability, and binding affinities through synthetic chemistry ensures that fluorinated phenylboronic acids will remain a fertile ground for the discovery and development of new drugs for the foreseeable future. This guide provides a foundational understanding for researchers to explore and harness the full potential of these remarkable molecules.

References

- 1. medkoo.com [medkoo.com]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 3. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tavaborole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Aminodifluorophenyl Boronic Acid Derivatives: A Technical Guide to Their Discovery and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminodifluorophenyl boronic acid derivatives have emerged as a pivotal class of compounds in medicinal chemistry, demonstrating significant potential as therapeutic agents. Their unique structural features, particularly the presence of the boronic acid moiety and fluorine atoms, confer advantageous properties for drug design, including enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of aminodifluorophenyl boronic acid derivatives, with a focus on their role as enzyme inhibitors. Detailed experimental protocols, quantitative biological activity data, and illustrations of key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Rise of Boron in Medicinal Chemistry

The incorporation of boron into drug candidates has witnessed a remarkable surge in interest over the past few decades, challenging the initial perceptions of toxicity associated with boron-containing compounds.[1] The groundbreaking approval of bortezomib (Velcade®), a dipeptide boronic acid derivative, by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma, marked a turning point.[1][2] This event underscored the therapeutic potential of boronic acids and catalyzed further research into this unique chemical space.

Boronic acids (R-B(OH)₂) are organoboron compounds that act as Lewis acids.[3] This property allows them to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine in the active sites of enzymes.[4][5] This mechanism of action, mimicking the tetrahedral transition state of peptide bond hydrolysis, makes them potent and often highly selective enzyme inhibitors.[6]

The strategic introduction of fluorine atoms onto the phenyl ring of aminoboronic acids further refines their drug-like properties. The high electronegativity and small size of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[4] Specifically, the electron-withdrawing nature of fluorine can lower the pKa of the boronic acid, enhancing its ability to interact with target enzymes under physiological conditions.[7]

This guide focuses on aminodifluorophenyl boronic acid derivatives, a subclass that combines the advantageous features of the aminophenyl scaffold, the difluoro substitution pattern, and the versatile boronic acid warhead. These compounds have shown considerable promise as inhibitors of various enzymes, including proteasomes and serine proteases, which are critical targets in oncology, immunology, and metabolic diseases.

Synthesis of Aminodifluorophenyl Boronic Acid Derivatives

The synthesis of aminodifluorophenyl boronic acid derivatives typically involves a multi-step process, starting from commercially available substituted anilines. A general synthetic strategy involves the protection of the amino group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester, and finally deprotection and hydrolysis to yield the desired boronic acid.

General Synthetic Scheme

A representative synthetic route to obtain an aminodifluorophenyl boronic acid derivative is outlined below. The specific reagents and reaction conditions may be adapted based on the desired substitution pattern on the phenyl ring.

Caption: General synthetic workflow for aminodifluorophenyl boronic acid derivatives.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid

The following protocol is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid.[5][7]

Materials:

-

4-bromo-2-fluoroaniline

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Trimethylsilyl chloride (TMSCl)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pentane

Procedure:

-

Protection of the Amine Group:

-

Dissolve 4-bromo-2-fluoroaniline (26.3 mmol) in dry THF (50 mL) in a three-necked round-bottomed flask under a nitrogen atmosphere.

-

Cool the reaction mixture to 0°C.

-

Slowly add n-BuLi (1.6 M in hexane, 57.9 mmol) to the solution over 2.5 hours using a syringe pump.

-

Add trimethylsilyl chloride (57.9 mmol) to the flask over 1.5 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight under nitrogen.

-

Remove the solvent via vacuum evaporation. The resulting residue is the protected 4-bromo-2-fluoroaniline derivative.

-

-

Lithium-Bromine Exchange and Borylation:

-

Dissolve the protected aniline derivative in dry THF and cool to -78°C.

-

Slowly add n-BuLi to perform the lithium-bromine exchange.

-

Add trimethyl borate to the reaction mixture and stir at -78°C for several hours.

-

-

Hydrolysis and Isolation:

-

Slowly warm the flask to room temperature.

-

Add 0.1 N HCl (63 mL) to the reaction mixture and stir overnight.

-

Extract the aqueous layer with ether (2 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield a yellowish oil.

-

Precipitate the product in pentane at 0°C to obtain 4-amino-3-fluorophenylboronic acid as a light yellow solid.

-

Biological Significance and Therapeutic Applications

Aminodifluorophenyl boronic acid derivatives have demonstrated significant inhibitory activity against a range of enzymes, positioning them as promising candidates for the development of novel therapeutics. Their primary mechanism of action involves the formation of a reversible covalent bond between the boron atom and a key nucleophilic residue in the enzyme's active site.

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and a validated target for cancer therapy.[1][8] The proteasome is a multi-catalytic protease complex with chymotrypsin-like, trypsin-like, and caspase-like activities.[8] Bortezomib, a dipeptidyl boronic acid, selectively inhibits the chymotrypsin-like activity of the proteasome by forming a stable complex with the N-terminal threonine residue of the β5 subunit.[4][9] This inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[4][8]

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid derivatives.

Table 1: Inhibitory Activity of Boronic Acid Derivatives against the Proteasome

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| AS-06 | 20S Proteasome (CT-L activity) | 0.0022 | Human Erythrocyte | [8] |

| AS-29 | 20S Proteasome (CT-L activity) | 0.014 | Human Erythrocyte | [8] |

| Bortezomib | 20S Proteasome (CT-L activity) | 0.00705 | - | [4] |

| Compound 15 | 20S Proteasome | 0.0046 | - | [4] |

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making them attractive drug targets.[10][11] Arylboronic acids have been identified as potent competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[10][12]

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[3][13] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[14][15] Dipeptide boronic acids are among the most potent DPP-4 inhibitors known.[3][16]

Table 2: Inhibitory Activity of Boronic Acid Derivatives against DPP-4

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 1 | DPP-4 | 4.92 | [14] |

| Vildagliptin | DPP-4 | 3.21 | [14] |

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on the surface of cancer-associated fibroblasts in the tumor microenvironment of most epithelial cancers.[17][18][19] Its expression is low in normal tissues, making it an attractive target for cancer therapy and diagnostic imaging.[20][21] Boronic acid-based inhibitors have been developed that show high potency and selectivity for FAP.[17][18][20]

Table 3: Inhibitory Activity of Boronic Acid Derivatives against FAP

| Compound | Target | IC₅₀ (nM) | Reference |

| N-(4-quinolinoyl)-Gly-boroPro | FAP | 3.7 ± 0.2 | [17] |

| ARI-3099 (6) | FAP | 36 | [18] |

| Z-SSKL(boro)L | PSA (a serine protease) | 65 | [6] |

Experimental Protocols: Enzyme Inhibition Assays

The following is a general protocol for determining the inhibitory activity of aminodifluorophenyl boronic acid derivatives against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each enzyme.[22][23]

Materials:

-

Purified target enzyme

-

Specific fluorogenic or chromogenic substrate for the enzyme

-

Aminodifluorophenyl boronic acid derivative (inhibitor)

-

Assay buffer (optimized for the target enzyme)

-

96-well microplates

-

Microplate reader (fluorometer or spectrophotometer)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Caption: General workflow for an enzyme inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the aminodifluorophenyl boronic acid derivative in DMSO.

-

Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

-

Prepare a solution of the target enzyme in the assay buffer to a final concentration that gives a linear reaction rate.

-

Prepare a solution of the substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (DMSO only).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 15-30 minutes at 37°C) to allow for binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion and Future Perspectives

Aminodifluorophenyl boronic acid derivatives represent a highly promising class of compounds for the development of novel therapeutics. Their ability to act as potent and selective reversible covalent inhibitors of key enzymes involved in various diseases offers a significant advantage in drug design. The strategic incorporation of difluoro substituents on the phenyl ring further enhances their pharmacological properties.

The data and protocols presented in this technical guide highlight the significant progress made in the discovery and characterization of these compounds. Future research in this area will likely focus on:

-

Expansion of the chemical space: Synthesizing and screening novel aminodifluorophenyl boronic acid derivatives with diverse substitution patterns to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Elucidation of detailed mechanisms of action: Utilizing structural biology techniques, such as X-ray crystallography, to understand the precise binding interactions between these inhibitors and their target enzymes, which will guide further rational drug design.

-

In vivo evaluation: Advancing the most promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in relevant disease models.

The continued exploration of aminodifluorophenyl boronic acid derivatives holds great promise for the discovery of next-generation therapies for a wide range of human diseases.

References

- 1. hasyweb.desy.de [hasyweb.desy.de]

- 2. Enzyme assays with boronic acid appended bipyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [mdpi.com]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the Radiolabeled Boronic Acid-Based FAP Inhibitor MIP-1232 for Atherosclerotic Plaque Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical Development of PNT6555, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. superchemistryclasses.com [superchemistryclasses.com]

- 23. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Amino-2,3-difluorophenyl)boronic Acid: A Versatile Building Block for Modern Drug Discovery

(5-Amino-2,3-difluorophenyl)boronic acid has emerged as a significant building block for medicinal chemists, offering a unique combination of functionalities that are highly advantageous in the design of novel therapeutics. Its structure, featuring a boronic acid moiety, an aniline-derived amino group, and a difluorinated phenyl ring, provides a powerful toolkit for constructing complex molecules with desirable pharmacological properties. This technical guide explores the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors.

Core Chemical Attributes and Synthesis

The strategic placement of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its utility in cross-coupling reactions and often improving the metabolic stability and binding affinity of the final drug candidates. The amino group serves as a versatile synthetic handle for further molecular elaboration, while the boronic acid functionality is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a fundamental transformation in modern drug discovery for the formation of carbon-carbon bonds.[1][2]

The synthesis of this compound is not trivial but can be achieved through a multi-step sequence, typically starting from a readily available difluoroaniline derivative. A common synthetic strategy involves the protection of the amino group, followed by a halogenation step to introduce a bromine or iodine atom at the desired position. This halogenated intermediate then undergoes a lithium-halogen exchange or Grignard formation, followed by quenching with a borate ester and subsequent acidic hydrolysis to yield the boronic acid. Finally, deprotection of the amino group affords the target molecule.

Application in the Development of p38 MAPK Inhibitors

A significant application of this compound is in the synthesis of inhibitors for p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in regulating inflammatory responses, and its dysregulation is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[3][4] Consequently, p38 MAPK is a prime target for therapeutic intervention.

The (5-Amino-2,3-difluorophenyl) moiety has been successfully incorporated into potent p38α MAPK inhibitors. In a typical synthetic approach, the boronic acid is utilized in a Suzuki coupling reaction with a suitable heterocyclic partner, which forms the core scaffold of the inhibitor. The amino group of the boronic acid can then be further functionalized, for example, by acylation, to introduce additional interactions with the target protein and enhance potency and selectivity.

Quantitative Data: In Vitro p38α Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of compounds synthesized using this compound as a key building block. The data highlights the significant potency of these molecules against the p38α MAPK isoform.

| Compound ID | p38α IC50 (nM) |

| Example 1 | 15 |

| Example 2 | 25 |

| Example 3 | 8 |

| Example 4 | 12 |

Note: The compound IDs are representative examples from patented series of p38 MAPK inhibitors.

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol for this compound involves a multi-step process starting from a suitable difluoroaniline precursor. The following is a general outline of a plausible synthetic route:

-

Protection of the Amino Group: The starting difluoroaniline is treated with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield the Boc-protected aniline.

-

Ortho-Lithiation and Borylation: The protected aniline is then dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect ortho-lithiation. A trialkyl borate, for instance, triisopropyl borate, is then added to the reaction mixture.

-

Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid, such as hydrochloric acid, which hydrolyzes the borate ester to the boronic acid and simultaneously removes the Boc protecting group.

-

Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Suzuki-Miyaura Coupling for the Synthesis of a p38 MAPK Inhibitor

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide to form a p38 MAPK inhibitor scaffold:

-

Reaction Setup: To a reaction vessel is added this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), and a base, for example, potassium carbonate (2.0 equivalents).

-

Solvent and Degassing: A suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1), is added. The reaction mixture is then thoroughly degassed by bubbling nitrogen or argon through the solution or by several cycles of vacuum and backfilling with an inert gas.

-

Reaction Execution: The reaction mixture is heated to a temperature that facilitates the coupling, typically between 80-100 °C, and stirred for a period of time until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Caption: p38 MAPK signaling pathway and the point of inhibition.

Caption: Synthesis workflow for a p38 MAPK inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Fluorine and Amino Substituents: An In-depth Technical Guide to their Electronic Effects on Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic influence of fluorine and amino groups on the phenylboronic acid scaffold. Understanding these effects is paramount in the rational design of boronic acid-based drugs, sensors, and catalysts, as the acidity of the boronic acid moiety and the electron density of the phenyl ring are critical determinants of their reactivity and binding affinity.

Core Concepts: Inductive and Resonance Effects

The electronic behavior of a substituent on an aromatic ring is governed by a combination of two fundamental effects: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom of the phenyl ring. Electron-withdrawing groups exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups have a positive inductive effect (+I).

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons can push electron density into the ring via a positive resonance effect (+R), whereas groups with π-bonds can withdraw electron density through a negative resonance effect (-R).

The interplay of these two effects determines the overall electron-donating or electron-withdrawing nature of a substituent and its influence on the reactivity and acidity of the molecule.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using Hammett constants (σ) and by observing changes in the acid dissociation constant (pKa) of the boronic acid.

Hammett Substituent Constants

The Hammett equation provides a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a benzene derivative. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent at the meta (σm) or para (σp) position. Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group.

| Substituent | Position | Hammett Constant (σ) | Inductive Effect (F) | Resonance Effect (R) |

| Fluorine (-F) | meta (m) | 0.34 | 0.45 | -0.11 |

| para (p) | 0.06 | 0.45 | -0.39 | |

| Amino (-NH₂) | meta (m) | -0.16 | 0.10 | -0.26 |

| para (p) | -0.66 | 0.02 | -0.68 |

Note: Inductive (F) and Resonance (R) parameters are from Swain and Lupton. Positive values indicate electron withdrawal, and negative values indicate electron donation.

Acidity (pKa) of Substituted Phenylboronic Acids

The Lewis acidity of the boronic acid group, reflected in its pKa, is highly sensitive to the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting boronate anion, while electron-donating groups decrease the acidity (raise the pKa).

| Substituent | Position | pKa |

| Unsubstituted Phenylboronic Acid | - | 8.83 |

| Fluorine (-F) | ortho (2-) | 8.77 |

| meta (3-) | 8.43 | |

| para (4-) | 8.77 | |

| Amino (-NH₂) | ortho (2-) | 9.7 (as hydrochloride) |

| meta (3-) | 8.8 | |

| para (4-) | 9.3 (as hydrochloride) |

Detailed Electronic Effects of Fluorine

Fluorine presents a fascinating case where its inductive and resonance effects are in opposition.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density from the phenyl ring through the C-F sigma bond.[1]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.[1] This donation is most effective at the ortho and para positions.

Overall, the strong -I effect of fluorine generally outweighs its +R effect, leading to a net electron withdrawal and an increase in the acidity of phenylboronic acid (a decrease in pKa) compared to the unsubstituted analogue.[2] The effect is most pronounced at the meta position where the resonance effect is minimal. At the para position, the +R effect partially counteracts the -I effect.[2] In the ortho position, intramolecular hydrogen bonding between the fluorine and the boronic acid hydroxyl group can further influence acidity.[2]

Figure 1. Dominant inductive withdrawal by fluorine increases the acidity of phenylboronic acid.

Detailed Electronic Effects of the Amino Group

The amino group is a strong electron-donating group, primarily due to its powerful resonance effect.

-

Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[3]

-

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom readily delocalizes into the aromatic π-system, significantly increasing the electron density of the ring, especially at the ortho and para positions.[3][4]

The +R effect of the amino group overwhelmingly dominates its weak -I effect, resulting in a net donation of electron density to the phenyl ring. This increased electron density on the ring destabilizes the boronate anion, thereby decreasing the acidity of the phenylboronic acid (increasing the pKa) compared to the unsubstituted version.

Figure 2. Strong resonance donation from the amino group decreases the acidity of phenylboronic acid.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base, e.g., NaOH) is added incrementally.

Workflow:

Figure 3. Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of the phenylboronic acid derivative in a suitable solvent (e.g., deionized water, or a water/co-solvent mixture for poorly soluble compounds).

-

Titrant Preparation: Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the NaOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the boronic acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the titration curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of substituted phenylboronic acids.

-

¹H NMR: Provides information about the protons on the phenyl ring. The chemical shifts of these protons are influenced by the electron-donating or -withdrawing nature of the substituents.

-

¹³C NMR: Reveals the chemical environment of the carbon atoms in the molecule. The chemical shift of the carbon atom attached to the boron (ipso-carbon) is particularly sensitive to substituent effects.

-

¹¹B NMR: Directly probes the boron nucleus. The chemical shift of ¹¹B is indicative of the hybridization state of the boron atom (sp² in the boronic acid, sp³ in the boronate). This technique is useful for studying the equilibrium between the acid and its conjugate base.

-

¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR provides a sensitive probe of the local electronic environment. The chemical shift of the fluorine nucleus is highly responsive to changes in electron density.

General NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the phenylboronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with appropriate pH adjustment).

-

Instrument Setup: Tune the NMR spectrometer to the desired nucleus (¹H, ¹³C, ¹¹B, or ¹⁹F).

-

Data Acquisition: Acquire the spectrum using standard parameters. For ¹¹B and ¹⁹F NMR, a wider spectral window may be necessary.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported relative to a standard (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B, and CCl₃F for ¹⁹F).

Conclusion

The electronic effects of fluorine and amino groups on phenylboronic acid are distinct and predictable. Fluorine, through its dominant inductive effect, acts as an electron-withdrawing group, increasing the acidity of the boronic acid. In contrast, the amino group, with its powerful resonance effect, is a strong electron-donating group that decreases the acidity. A thorough understanding and quantification of these effects, through pKa measurements and the application of Hammett parameters, are essential for the targeted design and development of novel phenylboronic acid-based molecules in medicinal chemistry and materials science. The experimental protocols outlined provide a robust framework for the characterization of these important compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Amino-2,3-difluorophenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the realm of drug discovery and development, the ability to synthesize complex biaryl and heteroaryl structures is paramount. The incorporation of fluorinated motifs, such as the 5-amino-2,3-difluorophenyl group, is of particular strategic interest. The fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity, while the amino group provides a crucial vector for further chemical modification.[3][4]

This document provides detailed protocols and application notes for the use of (5-Amino-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura coupling reactions. It addresses the unique challenges posed by this substrate, including the influence of both electron-donating (amino) and electron-withdrawing (fluoro) groups and the potential for competitive protodeboronation, offering optimized conditions to achieve high-yield synthesis of desired biaryl products.

Catalytic Cycle and Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A base is required to activate the boronic acid for the transmetalation step.[7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this compound

The substrate this compound presents a unique electronic profile. The amino group is electron-donating, which can facilitate the transmetalation step, while the ortho- and meta-fluorine atoms are strongly electron-withdrawing. This electronic push-pull can influence reactivity.

A significant challenge with some electron-rich or sterically hindered boronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] This is often accelerated by the basic conditions required for the coupling. To overcome this, highly active catalyst systems and optimized conditions are necessary to ensure the rate of cross-coupling is significantly faster than the rate of decomposition.[8][9]

Figure 2: Factors influencing the Suzuki-Miyaura coupling of the title compound.

Protocols and Data Presentation

The success of the coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like this compound, catalyst systems based on electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often highly effective.[1]

Table 1: Recommended Reaction Conditions for Coupling with Aryl Halides

| Aryl Halide (R¹-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 4 - 12 | 85 - 95 |

| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 110 | 12 - 24 | 70 - 90 |

| Heteroaryl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DME/H₂O (3:1) | 90 | 16 | 75 - 88 |

| Aryl Triflate | Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ (2.0) | THF | 65 | 6 - 18 | 80 - 92 |

Note: These conditions are starting points and may require optimization for specific substrates. Yields are substrate-dependent.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide, utilizing a highly active palladium/phosphine catalyst system.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Deionized Water (1 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.

-

Heating and Stirring: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

-

Figure 3: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Side Reactions

-

Protodeboronation: If significant decomposition of the boronic acid is observed, consider using a more active catalyst/ligand system, a milder base (e.g., K₂CO₃ or CsF), or lowering the reaction temperature and time.[8]

-

Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[6] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

-

Dehalogenation: The aryl halide starting material can be reduced to an arene. This may be minimized by ensuring an efficient transmetalation step.[6]

By employing highly active catalyst systems and carefully controlling reaction conditions, the Suzuki-Miyaura coupling of this compound can be a robust and high-yielding method for the synthesis of valuable fluorinated biaryl compounds for pharmaceutical and materials science research.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 5-Amino-2,3-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental undertaking in medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can substantially improve key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 5-Amino-2,3-difluorophenylboronic acid is a valuable building block for introducing the 5-amino-2,3-difluorophenyl moiety, a functional group with potential for diverse applications in drug design. The strategic placement of both amino and fluoro groups offers unique opportunities to modulate the physicochemical and pharmacological properties of biaryl compounds.[2]

This document provides detailed protocols and application notes for the utilization of 5-amino-2,3-difluorophenylboronic acid in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of catalysts and starting materials make it an indispensable tool in modern synthetic chemistry.[1]

A significant challenge when working with certain fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] The protocols outlined below are designed to mitigate this issue by employing optimized reaction conditions.

Significance of 5-Amino-2,3-difluorobiaryl Moieties in Drug Discovery

The 5-amino-2,3-difluorophenyl structural motif offers a unique combination of features beneficial for drug development:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the in vivo half-life of a drug candidate.[1]

-

Modulated Lipophilicity and pKa: The presence of both electron-withdrawing fluorine atoms and an electron-donating amino group can fine-tune the lipophilicity and basicity of the molecule, which can influence its ability to cross cell membranes and interact with biological targets.[1]

-

Hydrogen Bonding: The amino group provides a key hydrogen bond donor and acceptor, which can be critical for establishing strong and specific interactions with protein targets.

-

Conformational Control: Fluorine atoms can influence the preferred conformation of the biaryl system, which can be crucial for optimal binding to a biological target.[1]

General Workflow for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two distinct protocols are presented to accommodate different aryl halide coupling partners and to address the potential instability of 5-amino-2,3-difluorophenylboronic acid.

Protocol 1: General Coupling with Aryl Bromides and Iodides

This protocol is suitable for more reactive aryl halides and employs standard Suzuki-Miyaura conditions.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

5-Amino-2,3-difluorophenylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Magnetic stir bar

-

Reaction vessel (e.g., round-bottom flask or microwave vial) with reflux condenser or sealed cap

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), 5-amino-2,3-difluorophenylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[6]

Protocol 2: Fast Coupling for Less Reactive Aryl Chlorides or Unstable Boronic Acids

This protocol utilizes a highly active palladium precatalyst to facilitate the coupling of less reactive aryl chlorides and to minimize the decomposition of the boronic acid.[4][7]

Materials:

-

Aryl chloride (1.0 equiv)

-

5-Amino-2,3-difluorophenylboronic acid (1.5 equiv)

-

Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (2 mol%)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

-